Scientific Field: Organic Chemistry, Catalysis
Summary of Application: BINAPO is used as a chiral organic material in the asymmetric allylation of different aromatic aldehydes.
Methods of Application: The process involves the condensation of BINAPO-(PhCHO)2 and 1,3,5-tris(4-aminophenyl)benzene (TAPB) to result in a new imine-based chiral organic material (COM).
Results or Outcomes: The amine-based material permits its recyclability.
Scientific Field: Inorganic Chemistry, Luminescence
Summary of Application: BINAPO is used to induce achiral tripodal ligand to form a pair of homochiral lanthanide triple-helical podates.
Methods of Application: The chirality of BINAPO is transferred during the self-assembly process to give either P or M helical architectures in podates.
Results or Outcomes: The luminescent enantiopure podates not only exhibit intense CPL with | g lum | values reaching 0.072 but also show high luminescence quantum yields of 32.8%.
Summary of Application: BINAPO is used as a chiral organic material in the asymmetric aldol reaction.
Scientific Field: Material Science, Catalysis
Summary of Application: BINAPO is used to create chiral functionalized mesoporous organosilicas.
Methods of Application: The process involves the synthesis of chiral BINAPO bridging mesoporous organosilica.
Results or Outcomes: The resulting material has a highly ordered 2-D hexagonal structure.
Binapo, or 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl oxide, is an organophosphorus compound that serves as a chiral diphosphine oxide ligand. It is derived from BINAP, which is a well-known ligand used in asymmetric synthesis. Binapo exhibits axial chirality due to its unique structure, which consists of two diphenylphosphino groups linked to a binaphthyl framework. The compound has a molecular formula of and a molecular weight of approximately 654.67 g/mol .
The structural characteristics of Binapo include a high barrier to racemization, attributed to steric hindrance from the bulky diphenyl groups. This property is essential for its application in enantioselective catalysis, allowing for the production of optically pure compounds .
While specific biological activities of Binapo are not extensively documented, its derivatives and related compounds have shown potential in drug discovery and development. The chiral nature of Binapo allows it to be explored for applications in pharmaceuticals where stereochemistry plays a critical role in biological activity. Research into its coordination chemistry suggests that Binapo complexes may exhibit significant biological interactions due to their affinity for metal ions .
The synthesis of Binapo typically involves the following steps:
Binapo finds applications primarily in asymmetric catalysis, including:
Binapo belongs to a class of chiral phosphine oxides and shares similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Structure | Unique Features |
---|---|---|
BINAP | Chiral diphosphine without oxygen; widely used in asymmetric synthesis. | |
SEGPHOS | Varies | A narrower dihedral angle between aromatic faces enhances enantioselectivity compared to Binapo. |
DIOP | Varies | Another chiral diphosphine ligand; less sterically hindered than Binapo but effective in similar catalytic applications. |
Phosphine Oxide Ligands | Varies | General class that includes various phosphine oxides; each exhibits unique catalytic properties depending on structure and substituents. |
Binapo's distinctive structure and properties make it particularly valuable for applications requiring high enantioselectivity and stability under reaction conditions, setting it apart from other similar compounds .